molecular formula C11H17N3O B13176235 N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13176235
M. Wt: 207.27 g/mol
InChI Key: GZPOELWUWAUAJL-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide is a chemical compound supplied for research and analytical purposes. As part of the N-substituted imidazole carboxamide family, this scaffold is of significant interest in medicinal chemistry and drug discovery. Related compounds have been identified as key scaffolds in developing inhibitors for medically important targets. For instance, 1H-imidazole-2-carboxylic acid derivatives have been explored as potent inhibitors of metallo-β-lactamase (MBL) enzymes, which are a major cause of antibiotic resistance in bacteria . Similarly, other imidazole carboxamide isomers have been investigated as peptidomimetics for viral protease inhibition and as potent, selective kinase inhibitors in oncology research . The structural features of the imidazole ring, particularly its ability to coordinate with metal ions or participate in key hydrogen bonding, make it a valuable pharmacophore . This compound is intended for use in areas such as analytical method development, method validation, and quality control during pharmaceutical research. It serves as a reference standard to ensure traceability and compliance with regulatory guidelines. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material in accordance with safe laboratory practices.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C11H17N3O/c1-9-4-2-3-5-10(9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15)

InChI Key

GZPOELWUWAUAJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound often involves the use of 2,3,4,5,6-pentafluoro-benzamide as a raw material. The process includes adding N-(2-methylcyclohexyl) and pentafluoro-benzamide into a reactor, followed by the addition of a catalyst. The reaction is carried out under specific conditions, and after completion, the product is purified .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound C₁₁H₁₇N₃O 207.23 2-methylcyclohexyl Hypothesized enzyme inhibitor/herbicide -
Siduron (N-(2-methylcyclohexyl)-N'-phenylurea) C₁₄H₂₀N₂O 232.32 2-methylcyclohexyl, phenylurea Herbicide (commercial)
BIA 10-2445 C₁₅H₂₀N₄O 272.35 Cyclohexyl, pyridinyl Fatty acid amide hydrolase inhibitor
N-(2,2-Dichlorovinyl)-N-(tert-butyl)-1H-imidazole-1-carboxamide C₁₀H₁₃Cl₂N₃O 262.13 Dichlorovinyl, tert-butyl Not reported (structural analog)
(Z)-N-(Octadec-9-en-1-yl)-1H-imidazole-1-carboxamide C₂₂H₃₅N₃O 357.54 Long aliphatic chain Hydrolysis-resistant mitochondrial activator
N-(Benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide C₁₁H₉N₃OS 243.27 Benzothiazole ABAD/17β-HSD10 enzyme inhibitor

Key Observations:

  • Substituent Effects on Lipophilicity: The long aliphatic chain in (Z)-N-(octadec-9-en-1-yl)-1H-imidazole-1-carboxamide significantly increases lipophilicity (logP ≈ 6.5 estimated), enhancing membrane permeability compared to the target compound (logP ≈ 2.5 estimated) .
  • Bioactivity Correlation: The phenylurea group in siduron confers herbicidal activity, while the imidazole-carboxamide scaffold in BIA 10-2445 enables enzyme inhibition, highlighting functional group-dependent activity .

Biological Activity

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains an imidazole ring, which is known for its ability to coordinate with metal ions and engage in hydrogen bonding. The presence of the 2-methylcyclohexyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can participate in enzyme catalysis by acting as a proton donor or acceptor, influencing the activity of enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that affect cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit key cellular processes involved in cancer progression:

  • Inhibition of Tubulin Polymerization : Compounds with imidazole structures have demonstrated the ability to inhibit tubulin polymerization, a critical process for mitosis. For instance, certain derivatives exhibited IC50 values ranging from 0.4 µM to 7.5 µM against various cancer cell lines, indicating significant potency .
CompoundCell LineIC50 (µM)
This compoundA549TBD
Compound 6HCT-150.08
Compound 7HeLa0.10

Antimicrobial Activity

Another area of interest is the antimicrobial properties of imidazole derivatives. Research has shown that certain compounds can effectively inhibit mycobacterial growth:

  • Inhibition of Mycobacterial Transporters : Compounds targeting MmpL3 have shown promising results against Mycobacterium tuberculosis (M.tb), suggesting that this compound could also exhibit similar activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Effects : Variations in the substituents on the imidazole ring or the cyclohexyl group can significantly alter the compound's potency and selectivity. For example, adding electron-donating groups typically enhances activity against cancer cells .

Study on Anticancer Efficacy

A recent study evaluated a series of imidazole derivatives for their anticancer efficacy against multiple cell lines, including HeLa and A549. The results indicated that modifications to the imidazole ring could lead to enhanced cytotoxicity:

  • Compound Evaluation : Among tested compounds, those with specific aliphatic substitutions exhibited IC50 values as low as 0.4 µM against cancer cell lines, showcasing the potential for developing effective anticancer therapies based on this scaffold .

Antimycobacterial Screening

In another investigation focused on antimycobacterial activity, several imidazole derivatives were screened for their ability to inhibit M.tb growth:

  • Lead Compounds Identified : Compounds exhibiting MIC values below 8 µg/mL against M.tb were identified as potential leads for further development .

Q & A

Q. What are the standard synthetic routes for N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide?

Methodological Answer: The compound is synthesized via:

  • Click Chemistry : Reacting imidazole-carboxamide derivatives with alkynes using catalysts like DIPEA in DMF, as seen in β-lactam probe synthesis .
  • Aza-Michael Addition : Alkylation of pyridine-dicarboxamide precursors with benzimidazole derivatives under basic conditions .
  • Ureido-Pyrimidinone Functionalization : Incorporating imidazole-carboxamide moieties into supramolecular scaffolds for biomedical applications .

Q. Key Reaction Conditions :

MethodCatalyst/SolventTemperatureYieldReference
Click ChemistryDIPEA/DMFRT60-75%
Aza-Michael2,6-bis(bromomethyl)pyridine50°C~70%
Ureido-PyrimidinoneRu-based catalysts50°C70-85%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Standard characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl and imidazole protons) .
    • IR for carbonyl (C=O, ~1650 cm⁻¹) and NH stretches .
  • Mass Spectrometry : Exact mass determination (e.g., ESI-MS) with tolerance <5 ppm .
  • Elemental Analysis : Validation of C, H, N content (e.g., ±0.3% deviation) .

Q. Example Data :

TechniqueKey Peaks/ValuesReference
¹H NMRδ 1.2-1.8 (m, cyclohexyl), δ 7.3-8.1 (m, imidazole)
ESI-MS[M+H]⁺ = 265.15 (calc. 265.14)

Q. What are the historically documented applications of this compound?

Methodological Answer:

  • Herbicidal Use : As a structural analog of siduron (N-(2-methylcyclohexyl)-N'-phenylurea), it was initially developed for weed control .
  • Biomedical Probes : Modified derivatives are used in activity-based protein profiling (ABPP) for β-lactamase studies .
  • Supramolecular Chemistry : Integrated into ureido-pyrimidinone-cucurbituril systems for drug delivery .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or specificity?

Methodological Answer:

  • Substituent Engineering :
    • Aryl Thiazole-Triazole Hybrids : Introducing electron-withdrawing groups (e.g., 4-Br-phenyl) improves antimicrobial activity .
    • Cyclopropane Functionalization : Ethyl 2-cyclopropyl derivatives show antifungal properties .
  • SAR Studies : Compare IC₅₀ values across analogs (e.g., 9c vs. 9d in docking assays) .

Q. Example Optimization :

DerivativeModificationBioactivity (IC₅₀)Reference
9c4-Bromophenyl0.8 µM (α-glucosidase)
CBA-3Alkyne-carbapenem50 nM (β-lactamase)

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Purity Validation : Use HPLC (≥95% purity) and 2D NMR (e.g., HSQC) to exclude impurities .
  • Assay Standardization :
    • Control solvent effects (e.g., DMSO vs. water) .
    • Replicate conditions from conflicting studies (e.g., pH, temperature) .
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259385) with in-house results .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening : Ru complexes (e.g., [Ru(bpp)(pydic)]) enhance regioselectivity in macrocyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h → 30 min) while maintaining yield .

Q. Case Study :

ParameterConventionalOptimizedResult
Time5.5 h2 h (microwave)85% yield
CatalystMnO₂[Ru(bpp)(pydic)]+15% yield

Q. What computational tools predict binding modes for mechanistic studies?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase) .
  • MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
  • QSAR Models : Use MOE or RDKit to correlate substituent properties (logP, TPSA) with activity .

Example : Docking of 9c (purple) vs. acarbose (yellow) revealed hydrogen bonds with catalytic residues .

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